molecular formula C9H7NOS2 B15263159 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde

3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde

Cat. No.: B15263159
M. Wt: 209.3 g/mol
InChI Key: PMSJXBIMKIKPEK-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while thiophenes are five-membered rings containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-bromoacetophenone with thiourea can yield the thiazole ring, which can then be further reacted with thiophene-2-carbaldehyde to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atoms in the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carboxylic acid.

    Reduction: 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-methanol.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, thiazole-containing compounds are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved would depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carbaldehyde: Similar structure but different position of the aldehyde group.

    3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde: Lacks the methyl group on the thiazole ring.

    2-(1,3-Thiazol-5-yl)thiophene-3-carbaldehyde: Different position of both the thiazole and aldehyde groups.

Uniqueness

3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds .

Properties

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

3-(2-methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H7NOS2/c1-6-10-4-8(13-6)7-2-3-12-9(7)5-11/h2-5H,1H3

InChI Key

PMSJXBIMKIKPEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=C(SC=C2)C=O

Origin of Product

United States

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